Acetylacetonato dicarbonylrhodium
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Overview
Description
(Acetylacetonato)dicarbonylrhodium(I) is an organometallic compound with the formula Rh(CO)₂(C₅H₇O₂). It consists of two carbonyl (CO) ligands and an acetylacetonate (acac) ligand. This compound is of significant interest in the field of organometallic chemistry and catalysis due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Acetylacetonato)dicarbonylrhodium(I) can be synthesized by treating rhodium carbonyl chloride with sodium acetylacetonate in the presence of a base. The reaction proceeds as follows :
[(CO)2RhCl]2+2NaO2C5H7→2Rh(O2C5H7)(CO)2+2NaCl
Another method involves the precipitation of rhodium from a rhodium trichloride aqueous solution using a precipitating agent, followed by washing the sediment to reduce chloride ion content. The sediment is then dissolved and reacted with acetylacetone under specific conditions .
Industrial Production Methods
The industrial production of (Acetylacetonato)dicarbonylrhodium(I) typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(Acetylacetonato)dicarbonylrhodium(I) undergoes various types of reactions, including:
Carbonylation Reactions: It acts as a catalyst in carbonylation reactions, facilitating the addition of carbonyl groups to organic substrates.
Hydroformylation: It is used in hydroformylation reactions, where it helps in the addition of formyl groups to alkenes.
Reduction Reactions: It can catalyze the reduction of aromatic nitro compounds.
Common Reagents and Conditions
Common reagents used in reactions involving (Acetylacetonato)dicarbonylrhodium(I) include carbon monoxide, alkenes, and various bases. The reactions typically occur under controlled temperatures and pressures to optimize the catalytic activity of the compound .
Major Products Formed
The major products formed from reactions involving (Acetylacetonato)dicarbonylrhodium(I) include aldehydes from hydroformylation reactions and reduced aromatic compounds from reduction reactions .
Scientific Research Applications
(Acetylacetonato)dicarbonylrhodium(I) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (Acetylacetonato)dicarbonylrhodium(I) exerts its effects involves the activation of substrates through coordination to the rhodium center. The carbonyl and acetylacetonate ligands facilitate the transfer of functional groups to the substrates, enabling various catalytic transformations . The molecular targets and pathways involved include the coordination of carbonyl groups and the activation of alkenes and other organic molecules .
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) acetylacetonate: Another rhodium complex with different oxidation states and coordination environments.
Tris(triphenylphosphine)rhodium(I) carbonyl hydride: A rhodium complex with different ligands and catalytic properties.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: A rhodium complex with cyclooctadiene ligands.
Uniqueness
(Acetylacetonato)dicarbonylrhodium(I) is unique due to its combination of carbonyl and acetylacetonate ligands, which provide distinct catalytic properties and reactivity compared to other rhodium complexes . Its ability to facilitate a wide range of catalytic reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H8O4Rh |
---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |
InChI Key |
GGRQQHADVSXBQN-FGSKAQBVSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh] |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
Origin of Product |
United States |
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